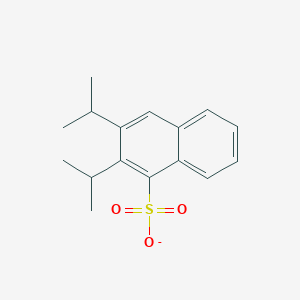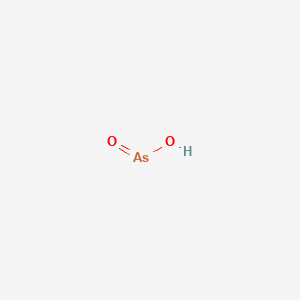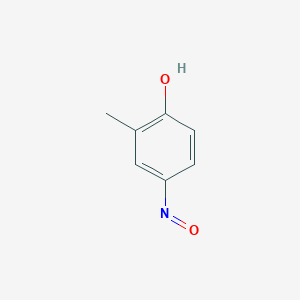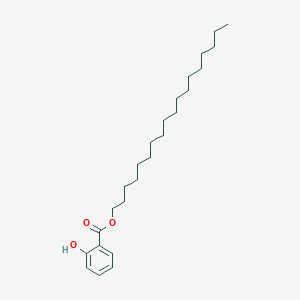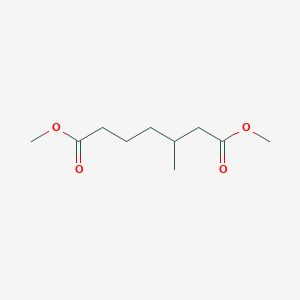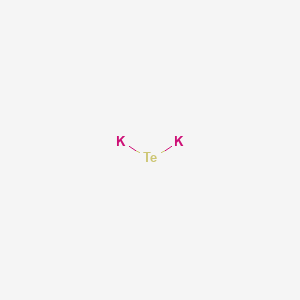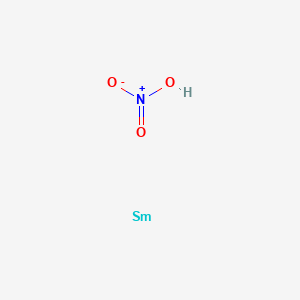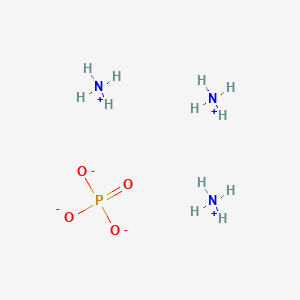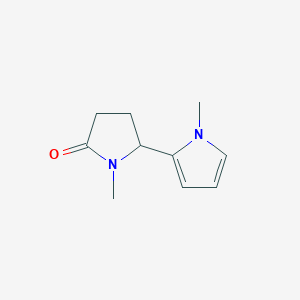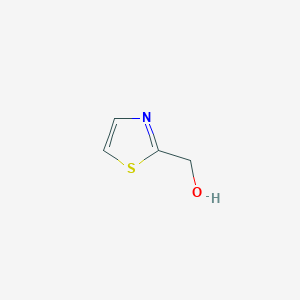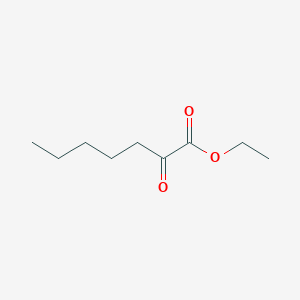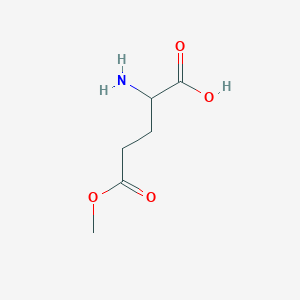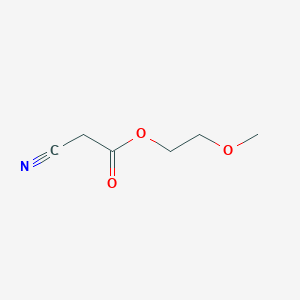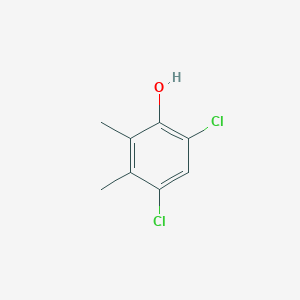
4,6-Dichloro-2,3-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2,3-dimethylphenol (DCDMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chlorinated phenol that is synthesized through a multistep process. DCDMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4,6-Dichloro-2,3-dimethylphenol is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and ultimately leads to cell death. 4,6-Dichloro-2,3-dimethylphenol has also been shown to inhibit the growth of certain types of bacteria by interfering with their metabolic pathways.
生化和生理效应
4,6-Dichloro-2,3-dimethylphenol has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4,6-Dichloro-2,3-dimethylphenol has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In vivo studies have shown that 4,6-Dichloro-2,3-dimethylphenol can reduce inflammation and improve wound healing.
实验室实验的优点和局限性
One advantage of using 4,6-Dichloro-2,3-dimethylphenol in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation of using 4,6-Dichloro-2,3-dimethylphenol is its potential toxicity to humans and animals. Care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol to avoid exposure.
未来方向
There are several future directions for research on 4,6-Dichloro-2,3-dimethylphenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of 4,6-Dichloro-2,3-dimethylphenol's potential as an anticancer agent. Preliminary studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of 4,6-Dichloro-2,3-dimethylphenol and its potential effects on human health and the environment.
Conclusion
In conclusion, 4,6-Dichloro-2,3-dimethylphenol is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its broad-spectrum antimicrobial activity and antioxidant properties make it useful for studying the effects of antimicrobial agents and oxidative stress on cells. However, care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol due to its potential toxicity. Future research on 4,6-Dichloro-2,3-dimethylphenol should focus on developing more efficient synthesis methods, studying its potential as an anticancer agent, and understanding its mechanism of action and potential effects on human health and the environment.
合成方法
The synthesis of 4,6-Dichloro-2,3-dimethylphenol involves a multistep process that starts with the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(chloromethyl)phenol. This intermediate is then reacted with sodium hydroxide to form 4-chloro-2-(chloromethyl)phenol. The final step involves the reaction of 4-chloro-2-(chloromethyl)phenol with sodium hydroxide and formaldehyde to form 4,6-Dichloro-2,3-dimethylphenol.
科学研究应用
4,6-Dichloro-2,3-dimethylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4,6-Dichloro-2,3-dimethylphenol has been shown to have antimicrobial properties and has been used as a disinfectant in hospitals and other healthcare settings. In agriculture, 4,6-Dichloro-2,3-dimethylphenol has been used as a pesticide to control various plant diseases. In environmental science, 4,6-Dichloro-2,3-dimethylphenol has been studied for its potential to remove pollutants from water and soil.
属性
CAS 编号 |
10247-85-5 |
|---|---|
产品名称 |
4,6-Dichloro-2,3-dimethylphenol |
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC 名称 |
4,6-dichloro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 |
InChI 键 |
UJKOQSMRLSLDHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
规范 SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
同义词 |
4,6-Dichloro-2,3-dimethylphenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



